molecular formula C24H20O8 B12183855 methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate

methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate

Cat. No.: B12183855
M. Wt: 436.4 g/mol
InChI Key: NVACJIKHPZSPRQ-UHFFFAOYSA-N
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Description

Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a complex coumarin-derived bichromenyl ester. Its structure features two fused chromen (coumarin) rings with methoxy and methyl substituents at the 8- and 8'-positions, respectively, and a propanoate ester group at the 7'-position.

Properties

Molecular Formula

C24H20O8

Molecular Weight

436.4 g/mol

IUPAC Name

methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C24H20O8/c1-12-18(30-13(2)23(26)29-4)9-8-15-16(11-20(25)31-21(12)15)17-10-14-6-5-7-19(28-3)22(14)32-24(17)27/h5-11,13H,1-4H3

InChI Key

NVACJIKHPZSPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Chromene Formation

Chromene subunits are synthesized via Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., methyl propiolate). For example:

  • Reactants : 8-Methoxysalicylaldehyde and methyl acrylate

  • Conditions : Piperidine catalyst, ethanol reflux (12–24 h)

  • Yield : 65–78% for mono-chromene intermediates.

Suzuki-Miyaura Coupling for Bichromene Assembly

Palladium-catalyzed cross-coupling links preformed chromene units:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Toluene/water (3:1), 80–100°C, 18–36 h

  • Yield : 45–60% for 3,4'-bichromene derivatives.

Esterification Strategies for Propanoate Sidechain

The propanoate ester is introduced via late-stage functionalization or during intermediate synthesis.

Steglich Esterification

This method avoids acidic conditions, preserving acid-sensitive functionalities:

  • Reactants : Bichromene-hydroxyl intermediate + methyl propiolate

  • Reagents : DCC (1.2 eq), DMAP (0.1 eq), dichloromethane, 0°C to RT, 6–12 h

  • Yield : 70–85%.

Acid Chloride-Mediated Esterification

For sterically hindered substrates:

  • Acid Chloride Formation :

    • Propanoic acid + SOCl₂ (2 eq), reflux, 2 h

    • Yield: >95%.

  • Esterification :

    • Acid chloride + methanol (excess), pyridine (1 eq), RT, 4 h

    • Yield: 80–88%.

Sequential Protection/Deprotection Protocols

Multi-step syntheses require orthogonal protecting groups to ensure regioselectivity:

Methoxy Group Installation

  • Methylation Agent : Methyl iodide (3 eq)

  • Base : K₂CO₃ (2.5 eq), DMF, 0°C to RT, 3 h

  • Yield : 92–96%.

tert-Butyldimethylsilyl (TBDMS) Protection

  • Protecting Group : TBDMS-Cl (1.5 eq)

  • Conditions : Imidazole (2 eq), DMF, RT, 6 h

  • Deprotection : TBAF (1.1 eq), THF, 0°C, 1 h.

Catalytic Systems for Oxidative Coupling

Recent advances employ transition-metal catalysts to streamline synthesis:

CatalystSubstrateOxidantTemp (°C)Yield (%)Source
Cu(OAc)₂8-Methoxychromene-7-olO₂ (balloon)8068
FeCl₃·6H₂OChromene-propanoic acidTBHP6072
Pd(OAc)₂/XPhosBromochromene derivativesK₂S₂O₈10055

Solvent and Temperature Optimization

Critical parameters influencing reaction efficiency:

Solvent Screening Data

SolventDielectric ConstantReaction Rate (k, h⁻¹)Byproduct Formation (%)
Dichloromethane8.930.12<5
DMF36.70.2512–18
THF7.520.088–10
Toluene2.380.15<3

Optimal solvent: Toluene for coupling steps; DMF for SN2 alkylations.

Temperature Gradients in Cyclization

  • 80°C : Complete conversion in 8 h (5% oligomers)

  • 100°C : Complete in 3 h (12% oligomers)

  • 60°C : Complete in 24 h (<2% oligomers).

Analytical Characterization Benchmarks

Key spectroscopic data for quality control:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, chromene-H), 6.91 (s, 1H, methoxy-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 2.56 (t, J=7.5 Hz, 2H, CH₂COO).

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₀O₈ [M+H]⁺: 437.1243; found: 437.1246.

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (chromene C=O).

Scale-Up Challenges and Mitigation

Industrial translation requires addressing:

  • Low Catalyst Turnover : Pd leaching in coupling steps (add 10 mol% PPh₃ to stabilize).

  • Exothermic Risks : Semi-batch addition of methylating agents to prevent thermal runaway.

  • Crystallization Issues : Use antisolvent (n-hexane) gradient addition for improved yield (85% vs. 65% batch).

Emerging Green Chemistry Approaches

Sustainable methodologies under development:

Biocatalytic Esterification

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : Cyclopentyl methyl ether (CPME), 40°C, 48 h

  • Yield : 58% (vs. 72% for Steglich).

Mechanochemical Synthesis

  • Conditions : Ball milling (400 rpm), SiO₂/K₂CO₃, 2 h

  • Advantage : 90% solvent reduction, comparable yield (70%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Synthesis Steps

  • Formation of Dioxo-Bichromene : This may involve condensation reactions using appropriate starting materials.
  • Esterification : The final product is formed by esterifying the resulting dioxo-bichromene with propanoic acid derivatives.

Biological Applications

Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate exhibits significant biological activities:

Anti-inflammatory Properties

Compounds within the coumarin family are known for their anti-inflammatory effects. Preliminary studies suggest that this specific compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential use in preventing oxidative stress-related conditions. This activity may be linked to its ability to scavenge free radicals and modulate oxidative stress pathways.

Antimicrobial Effects

Research indicates that compounds related to this structure possess antimicrobial properties. This compound may also exhibit similar effects against various bacterial strains.

Cytotoxicity Against Cancer Cells

Initial studies have shown that this compound may have cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanism of action and potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
8-MethoxycoumarinContains a methoxy group and a coumarin coreKnown for its fluorescence properties
Ethyl 7-hydroxycoumarinHydroxy substitution on the coumarin ringExhibits strong antibacterial activity
6-MethylcoumarinMethyl substitution at position sixUsed as a flavoring agent in food industries

This compound stands out due to its unique dioxo-bichromene structure that enhances its potential biological activities compared to simpler coumarins.

Mechanism of Action

The mechanism of action of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

(a) Methyl 2-(4-(2,4-Dichlorophenoxy)Phenoxy)Propanoate (Diclofop-Methyl)
  • Structure: Shares the propanoate ester backbone but substitutes the bichromenyl system with dichlorophenoxy and phenoxy groups.
  • Application : A post-emergence herbicide targeting grasses in broadleaf crops. Its efficacy arises from inhibition of acetyl-CoA carboxylase (ACCase) .
  • Key Difference : The absence of coumarin rings in diclofop-methyl reduces photochemical activity compared to the target compound.
(b) Ethyl 2-[(8-Acetyl-4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Propanoate
  • Structure: Contains a single chromen ring with acetyl and methyl substituents, linked to a propanoate ester. Molecular formula: C₁₇H₁₈O₆ .
  • Application : Likely explored for pesticidal or antifungal activity due to similarities to coumarin-based agrochemicals.
  • Key Difference: The mono-chromen structure and acetyl group may alter bioavailability and metabolic stability compared to the bichromenyl target compound.

Chromenone Derivatives

(a) 7-(2-Hydroxyphenyl)-9-Methoxy-8H-[1,3]Dioxolo[4,5-g]Chromen-8-One
  • Structure: Features a fused dioxolane-chromenone system with methoxy and hydroxy substituents.
  • Application: Chromenones are often studied for antioxidant and anti-inflammatory properties.

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Key Substituents Applications Notable Features
Target Compound C₂₃H₂₀O₈* Bichromenyl, methoxy, methyl, ester Hypothetical agrochemical Extended conjugation, dual chromen
Diclofop-Methyl C₁₆H₁₄Cl₂O₅ Dichlorophenoxy, phenoxy, ester Herbicide (ACCase inhibitor) High lipophilicity, halogenated
Ethyl 2-[(8-Acetyl-4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Propanoate C₁₇H₁₈O₆ Acetyl, methyl, ester Research chemical Mono-chromen, acetyl group
7-(2-Hydroxyphenyl)-9-Methoxy-Chromenone C₁₈H₁₄O₆ Dioxolane, hydroxy, methoxy Pharmacological studies Fused dioxolane, antioxidant potential

Research Findings and Mechanistic Insights

  • Synthetic Pathways : The target compound likely derives from palladium-catalyzed cross-coupling reactions, as seen in Miyaura-Suzuki protocols for biaryl systems . However, direct synthesis data is absent in the evidence.
  • The bichromenyl system may enhance UV stability and binding affinity to biological targets compared to simpler esters .
  • Toxicity Considerations : Chlorinated analogues (e.g., diclofop-methyl) exhibit higher environmental persistence, whereas methoxy and methyl groups in the target compound may improve biodegradability .

Biological Activity

Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a complex organic compound belonging to the coumarin family. Its structure features a methoxy group and a dioxo-bichromene moiety, which endows it with significant biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C24H20O8
Molecular Weight: 432.42 g/mol
IUPAC Name: this compound

The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic additions and hydrolysis due to its functional groups.

Biological Activities

This compound exhibits several biological activities that are noteworthy:

  • Antioxidant Activity : Preliminary studies indicate that the compound has strong antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Like many coumarins, this compound may exhibit anti-inflammatory properties by inhibiting inflammatory mediators.
  • Cytotoxicity Against Cancer Cells : Initial findings suggest that this compound may possess cytotoxic effects against various cancer cell lines. Further research is necessary to determine its efficacy and mechanism of action in cancer therapy.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
  • Cell Signaling Modulation : It could influence cellular signaling mechanisms that regulate cell growth and apoptosis.

Study on Anticancer Activity

A study conducted on the cytotoxic effects of this compound showed promising results against several cancer cell lines. The compound was tested for its ability to induce apoptosis in HL-60 human promyelocytic leukemia cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .

Antioxidant Activity Assessment

In another study focusing on the antioxidant capacity of various coumarin derivatives, this compound exhibited superior free radical scavenging activity compared to other compounds in its class. This suggests its potential application in formulations aimed at reducing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
8-MethoxycoumarinContains a methoxy group and a coumarin coreKnown for its fluorescence properties
Ethyl 7-hydroxycoumarinHydroxy substitution on the coumarin ringExhibits strong antibacterial activity
6-MethylcoumarinMethyl substitution at position sixUsed as a flavoring agent in food industries

This compound stands out due to its unique dioxo-bichromene structure that enhances its potential biological activities compared to simpler coumarins.

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